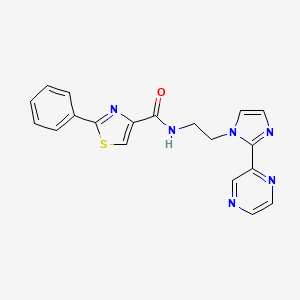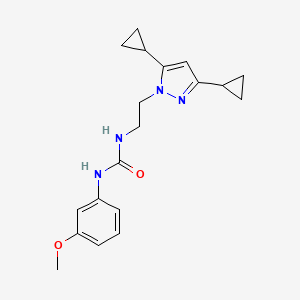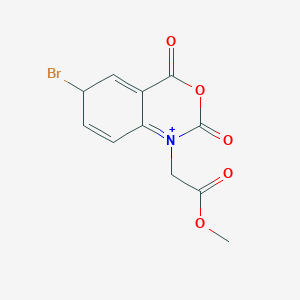
2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a thiazole derivative that has been synthesized through various methods and has shown promising results in the field of medicinal chemistry.
Scientific Research Applications
Antituberculosis Activity
A study describes the design, synthesis, and evaluation of thiazole-aminopiperidine hybrid analogues as novel inhibitors of Mycobacterium tuberculosis GyrB. Among the compounds studied, one exhibited promising activity against all tests, including a significant inhibition of Mycobacterium tuberculosis DNA gyrase and antituberculosis activity, without cytotoxic effects at evaluated concentrations (Jeankumar et al., 2013).
Antimicrobial and Antifungal Assessment
Thiosemicarbazide derivatives were utilized as a precursor for the synthesis of various heterocyclic compounds, demonstrating antimicrobial activity. This approach highlights the potential of thiazole derivatives in developing new antimicrobial agents (Elmagd et al., 2017).
Anticancer Evaluation
Research on N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide synthesized a new organic compound characterized by spectroscopic techniques. This compound was screened for antibacterial, antifungal, and anticancer activities, demonstrating its potential in anticancer research (Senthilkumar et al., 2021).
Ethylene Biosynthesis Inhibition
Pyrazinamide and derivatives, including compounds structurally related to the query chemical, were identified as inhibitors of ethylene biosynthesis in Arabidopsis thaliana. This finding is significant for agriculture, indicating potential applications in decreasing postharvest loss by inhibiting the ripening process in fruits and senescence in flowers (Sun et al., 2017).
Photosynthetic Electron Transport Inhibition
A study on pyrazole derivatives, including compounds similar to the query, explored their potential as inhibitors of photosynthetic electron transport. This research contributes to understanding the mechanisms by which these compounds can act as herbicides, providing insights into the development of new agricultural chemicals (Vicentini et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit c-met . c-Met is a protein that in humans is encoded by the MET gene. It has a role in cell growth, survival, and migration.
Mode of Action
The compound likely interacts with its targets through a long chain that can form a hydrogen bond donor or acceptor . This long chain usually contains hydrogen, nitrogen, and oxygen atoms . The interaction with the target protein may result in changes to the protein’s function, potentially inhibiting its activity.
properties
IUPAC Name |
2-phenyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c26-18(16-13-27-19(24-16)14-4-2-1-3-5-14)23-9-11-25-10-8-22-17(25)15-12-20-6-7-21-15/h1-8,10,12-13H,9,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRAFLAEMNXIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-4-chlorobenzenecarboxamide](/img/structure/B2819323.png)
![N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride](/img/no-structure.png)





![Ethyl [5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate](/img/structure/B2819335.png)




![4,4,6,6-Tetramethyl-1-oxaspiro[2.3]hexane](/img/structure/B2819340.png)